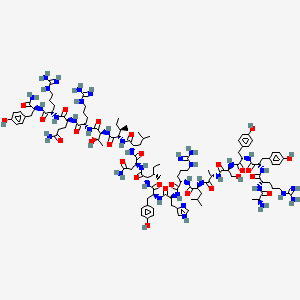
3-Amino-6-azaindole
Descripción general
Descripción
3-Amino-6-azaindole is a useful research compound. Its molecular formula is C7H7N3 and its molecular weight is 133.15. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Molecular Modeling and Potassium-Competitive Acid Blockers
1H-Pyrrolo[2,3-c]pyridine-7-amine derivatives have been explored as potassium-competitive acid blockers (P-CABs). Molecular modeling led to the discovery of potent P-CABs showing excellent inhibitory activity both in vitro and in vivo, indicating their potential as lead compounds in this area (Arikawa et al., 2014).
Inhibitors of Gastric Acid Secretion
A study on 1H-pyrrolo[3,2-b]pyridines revealed their potential as potent inhibitors of gastric acid pump, impacting anti-secretory activity. This research emphasized the effect of substituent patterns in different positions of the heterocycle (Palmer et al., 2008).
Synthesis and Characterization in Coordination Chemistry
The synthesis and characterization of complexes involving 1H-Pyrrolo[2,3-c]pyridin-3-amine derivatives have been studied, contributing to coordination chemistry. This includes the investigation of their crystal and molecular structures, demonstrating their relevance in understanding complex formation (Amirnasr et al., 2002).
Multi-Component Synthesis Techniques
1H-Pyrrolo[2,3-c]pyridin-3-amine derivatives have been utilized in multi-component synthesis processes. These techniques are significant for creating diverse chemical structures efficiently, showcasing the versatility of this compound in organic synthesis (Li et al., 2020).
Green Organic Reactions
In the realm of green chemistry, 1H-Pyrrolo[2,3-c]pyridin-3-amine derivatives have been used in environmentally friendly and regioselective reactions. These processes demonstrate the compound's application in sustainable and efficient chemical synthesis (Sun et al., 2014).
Novel Sulfonamide Synthesis
1H-Pyrrolo[2,3-c]pyridin-3-amine has been a critical component in the synthesis of novel sulfonamides. This illustrates its role in developing new chemical entities with potential pharmaceutical applications (Ikaunieks et al., 2015).
Safety and Hazards
Mecanismo De Acción
Target of Action
Azaindole derivatives have been recognized as privileged structures in biological process modulation, in medicinal chemistry, and drug discovery programs . They have yielded several therapeutic agents for a variety of diseases .
Mode of Action
Azaindoles have interesting biochemical and biophysical properties . They have been used in the design of kinase inhibitors, contributing to drug discovery and innovation .
Biochemical Pathways
Azaindoles and their derivatives exhibit significant biological activities . They have been used in the design of kinase inhibitors, affecting the signaling pathways of various protein kinases .
Pharmacokinetics
The azaindole core has been used to modulate and finely tune target binding and adme-tox properties .
Result of Action
The azaindole chemical scaffold has yielded several therapeutic agents for a variety of diseases .
Action Environment
The reaction of azaindoles is critically sensitive to the steric hindrance around the pyridine nitrogen atom .
Análisis Bioquímico
Biochemical Properties
3-Amino-6-azaindole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . The azaindole chemical scaffold, to which this compound belongs, has been used to design and implement novel synthetic methods for azaindole core units . This has led to the production of diversely substituted azaindoles, including bioactive natural products, key intermediates, and drug candidates .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. It influences cell function, impacting cell signaling pathways, gene expression, and cellular metabolism . Azaindole derivatives, like this compound, have been recognized as privileged structures in biological process modulation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . An analysis of their mode of binding based on X-ray crystallography data gives structural insights for the design of more potent and selective inhibitors .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound may change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors and can also affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and it can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are significant . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propiedades
IUPAC Name |
1H-pyrrolo[2,3-c]pyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-6-3-10-7-4-9-2-1-5(6)7/h1-4,10H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTAGMTOPEMBFJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=CN2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70657106 | |
| Record name | 1H-Pyrrolo[2,3-c]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70657106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092960-99-0 | |
| Record name | 1H-Pyrrolo[2,3-c]pyridin-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1092960-99-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrolo[2,3-c]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70657106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![(2S)-2-(2,4-Dihydroxyphenyl)-5,7-dihydroxy-6-(3-methylbut-2-enyl)-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one](/img/structure/B3030867.png)




